molecular formula C15H16N2O3 B12367648 H-Pro-AMC hydrobromide salt

H-Pro-AMC hydrobromide salt

Cat. No.: B12367648
M. Wt: 272.30 g/mol
InChI Key: HSLXTZWJAHQHHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-AMC typically involves the reaction of 4-methylumbelliferone with ammonia or an amine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of Pro-AMC follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Pro-AMC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pro-AMC is extensively used in scientific research due to its versatile properties:

Mechanism of Action

Pro-AMC exerts its effects through its fluorescent properties. When exposed to ultraviolet light, it emits fluorescence, which can be detected and measured. This property allows it to be used in various assays and imaging techniques to track and analyze biological molecules and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pro-AMC is unique due to its amino group, which enhances its chemical reactivity and fluorescent properties. This makes it more versatile and useful in a wider range of applications compared to its similar compounds .

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXTZWJAHQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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